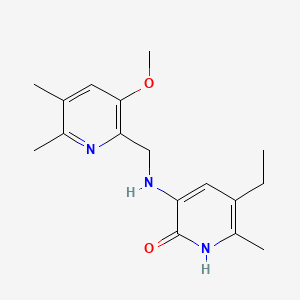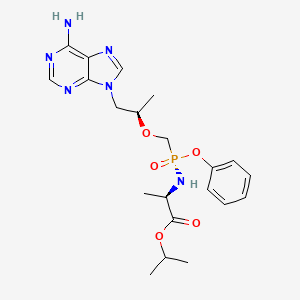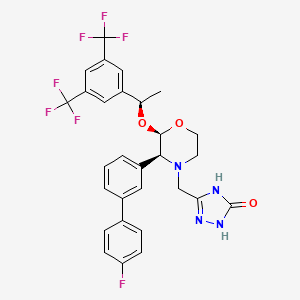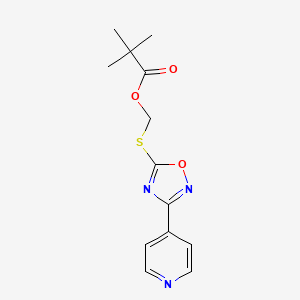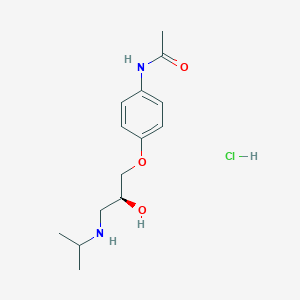
Practolol hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Practolol hydrochloride, (S)-, is a selective beta-adrenergic receptor blocker, commonly known as a beta-blocker. It has been used in the emergency treatment of cardiac arrhythmias. This compound is known for its cardio-selective properties, meaning it primarily affects the heart and vascular smooth muscle by inhibiting the effects of catecholamines like epinephrine and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Practolol involves a chemoenzymatic approach. The process begins with the preparation of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, an essential precursor. Various commercial lipases are screened for the kinetic resolution of this precursor using toluene as a solvent and vinyl acetate as an acyl donor. The enantiopure intermediate is then hydrolyzed and reacted with isopropylamine to afford (S)-Practolol .
Industrial Production Methods
Industrial production of (S)-Practolol typically involves the use of biocatalytic procedures, which depict a green technology for the synthesis of the compound with better yield and enantiomeric excess. This method is preferred due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Practolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Practolol hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Practolol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of beta-adrenergic receptor blockers.
Biology: It is used to study the effects of beta-blockers on biological systems, particularly the cardiovascular system.
Medicine: It has been used in the treatment of cardiac arrhythmias and other cardiovascular conditions.
Industry: It is used in the development of new beta-blockers and other related compounds.
Mechanism of Action
Practolol hydrochloride exerts its effects by binding to beta-1 adrenergic receptors in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets involved in this mechanism include the beta-1 adrenergic receptors, which are part of the G protein-coupled receptor family .
Comparison with Similar Compounds
Similar Compounds
Practolol hydrochloride is similar to other beta-blockers such as propranolol and timolol. These compounds also bind to beta-adrenergic receptors and inhibit the effects of catecholamines .
Uniqueness
What sets Practolol hydrochloride apart from other beta-blockers is its cardio-selectivity. Unlike non-selective beta-blockers, Practolol primarily affects the heart and vascular smooth muscle, making it more suitable for treating cardiac arrhythmias without causing significant side effects in other parts of the body .
Properties
CAS No. |
32643-10-0 |
|---|---|
Molecular Formula |
C14H23ClN2O3 |
Molecular Weight |
302.80 g/mol |
IUPAC Name |
N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H/t13-;/m0./s1 |
InChI Key |
UEWORNJBQXFYSM-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)NC(=O)C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



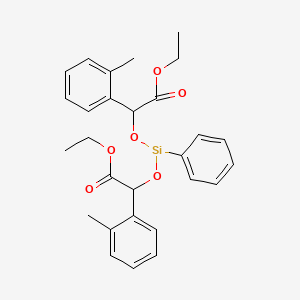
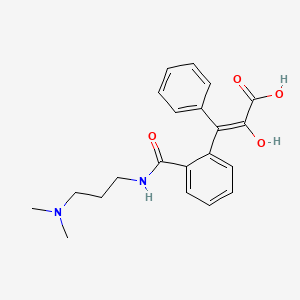

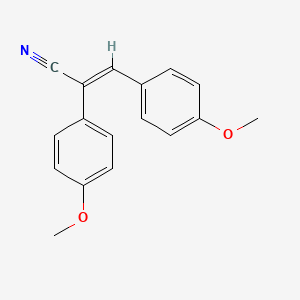
![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)

